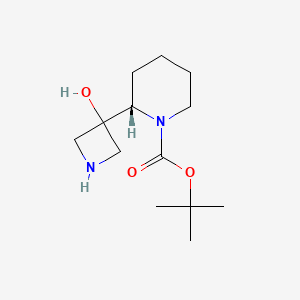

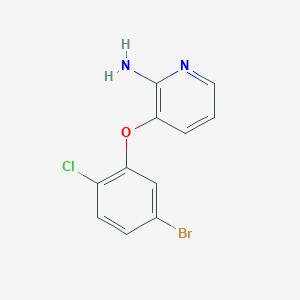

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

Pyridinyl-triazole compounds are a class of organic compounds containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . These compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(pyridin-4-yl)-1,2,4-triazines, involves condensation of the corresponding amidrazones or carboxylic acid hydrazides with 1,2-diones . Other methods include cross-coupling reactions, intramolecular condensations, and reactions based on α-diazo-β-keto esters and carboxylic acid hydrazides .Chemical Reactions Analysis

Pyridinyl-triazole compounds can undergo various chemical reactions. For example, photocatalytic reactions have been reported with 4-cyanopyridine and tertiary aliphatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinyl-triazole compounds can vary widely depending on their specific structure and substituents. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Wissenschaftliche Forschungsanwendungen

Application in Non-linear Optics

- Scientific Field: Material Science, Optics .

- Summary of the Application: This compound and its derivatives are used in materials with nonlinear optical properties, which are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

- Methods of Application: The compound is incorporated into layered inorganic compounds, which serve as host carriers .

- Results or Outcomes: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Pharmaceutical Intermediates

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: 1-(4-Pyridyl)ethylamine, a related compound, is used as a pharmaceutical intermediate .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific outcomes are not provided in the source .

Neuroprotective Agents

- Scientific Field: Neurology, Pharmacology .

- Summary of the Application: A related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, has been investigated for its neuroprotective effects .

- Methods of Application: The compound’s protective effect was ascertained by measuring specific markers of Parkinson’s Disease .

- Results or Outcomes: The compound was found to prevent neurodegeneration produced by the neurotoxin MPTP .

Chemoenzymatic Process Development

- Scientific Field: Chemical Engineering, Biochemistry .

- Summary of the Application: A novel and efficient chemoenzymatic process has been developed to prepare (S)-1-(pyridin-4-yl)-1,3-propanediol, a vital HepDirect prodrug intermediate, from inexpensive and commercially available isonicotinic acid .

- Methods of Application: The key chiral intermediate, β-hydroxyester, is obtained with ketoreductase (KRED) EA. After optimization of the process, the reaction was performed on a 100 g scale with a substrate concentration of up to 150 g/L, a yield of 93%, and an ee value of up to 99.9% .

- Results or Outcomes: A simple and effective NaBH4/MgCl2 reduction system was used to obtain (S)-1-(pyridin-4-yl)-1,3-propanediol with >99.9% ee and an 80% yield .

Metal-Organic Frameworks (MOFs)

- Scientific Field: Material Science .

- Summary of the Application: A novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal(ii)-complexes .

- Methods of Application: The complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .

- Results or Outcomes: The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .

Synthesis of Host Material

- Scientific Field: Material Science .

- Summary of the Application: Zirconium 4-sulfophenylphosphonate with the formula Zr(HO3SC6H4PO3)1.8(C6H5PO3)0.2·2H2O (denoted as ZrSPhP) was prepared according to the procedure described by Zima et al .

- Methods of Application: N-(pyridin-4-yl)pyridin-4-amine (AH), a related compound, was synthesized via a modified literature procedure .

- Results or Outcomes: The specific outcomes are not provided in the source .

Two-dimensional Spin-crossover Coordination Polymers

- Scientific Field: Material Science .

- Summary of the Application: A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) [FeII (TPE) (NCX)2]·solv were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .

- Methods of Application: The complexes were synthesized and structurally characterized by single-crystal X-ray diffraction .

- Results or Outcomes: The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .

Antimalarial PRS Inhibitors

- Scientific Field: Pharmacology .

- Summary of the Application: 1-(pyridin-4-yl)pyrrolidin-2-one derivatives constitute a promising starting point as antimalarial PRS inhibitors .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: Medicinal chemistry efforts are needed to optimize selectivity against HsPRS while further improving antimalarial potency, pharmacokinetics, and physicochemical properties in order to achieve the profile .

Eigenschaften

IUPAC Name |

1-pyridin-4-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-1-3-9-4-2-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNUNVWEKYHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)

![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)